3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide
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Description
3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide is a useful research compound. Its molecular formula is C10H8N2O4S2 and its molecular weight is 284.3. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of 3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide
Chemical Synthesis and Reactivity
This compound has been studied for its role in chemical synthesis and reactivity. A notable application is in the formation of new cyclic sulphenimines. An example includes the preparation of 3,4-Dihydro-8-trifluoromethoxy-1,2,4-thiadiazino[3,4-b]benzothiazole from 6-trifluoromethoxy-2-benzothiazolamine (riluzole) through a series of steps including an N-S bond-forming reaction (Jimonet, Audiau, Barreau, & Mignani, 1993). Additionally, innovative synthesis methods have been explored, such as the molecular iodine-mediated oxidative cyclization forming new C-N and S-N bonds at ambient temperature (Naresh, Kant, & Narender, 2014).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, the compound has been utilized in the synthesis of pharmacologically relevant derivatives. An example includes the efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are accessible from commercially available building blocks. These derivatives are significant due to their biological, medicinal, and industrial applications (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015). Furthermore, the synthesis and reactivity of amino-substituted 1,2,5-thiadiazole 1,1-dioxides have been studied, revealing the potential for diverse compound derivations and pharmaceutical applications (Arán, Ruiz, Dávila, Alkorta, & Stud, 1988).
Catalysis and Green Chemistry
This compound has also been explored for its role in catalysis, particularly in the context of green chemistry. An example is its use as an efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in aqueous media, highlighting its potential for environmentally friendly chemical processes (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi‐Zare, 2015).
properties
IUPAC Name |
2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c13-9(14)6-1-2-7-8(5-6)17-10-11-18(15,16)4-3-12(7)10/h1-2,5H,3-4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIXXZAIZRXDCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N=C2N1C3=C(S2)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658280 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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